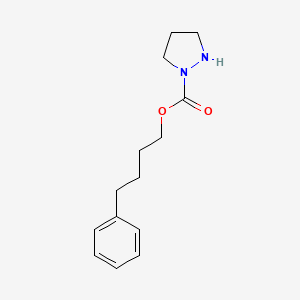
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is an organic compound with a complex structure that includes both hydroxy and phenylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a phenylethyl derivative with a heptane-2,6-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The industrial process also emphasizes the importance of purification steps, such as distillation and crystallization, to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxy group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenylethyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups play a crucial role in binding to enzymes and receptors, thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.
Ohmefentanyl: An opioid analgesic with a phenylethyl group, known for its potent effects on the μ-opioid receptor.
Uniqueness
3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
651027-15-5 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-(1-hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione |
InChI |
InChI=1S/C16H20O3/c1-11(12(2)17)9-15(13(3)18)16(19)10-14-7-5-4-6-8-14/h4-8,15-16,19H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
RURFSGRMZYTUPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC(=C)C(=O)C)C(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


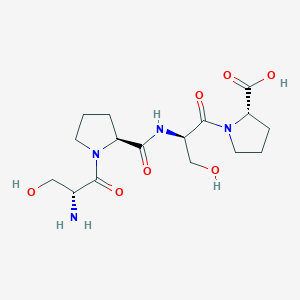
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
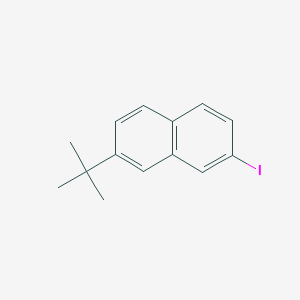
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)

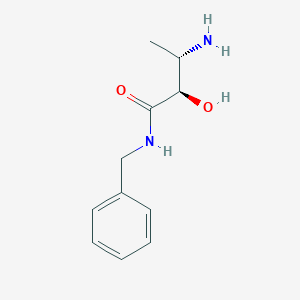
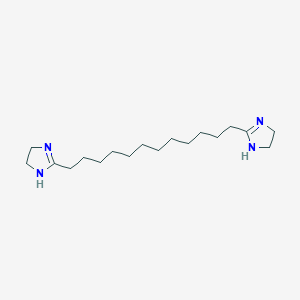
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
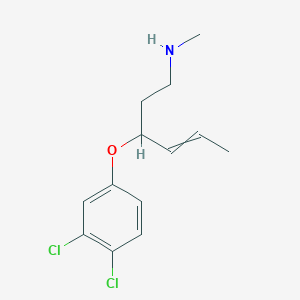
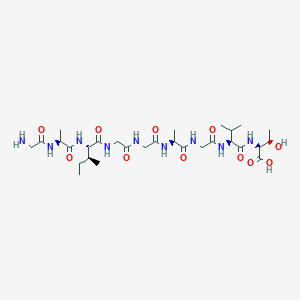
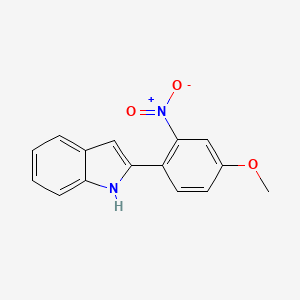
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
